molecular formula C16H16O3 B1600256 Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate CAS No. 7622-22-2

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Cat. No.: B1600256
CAS No.: 7622-22-2
M. Wt: 256.3 g/mol
InChI Key: XFULYMQQCZRWQB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is systematically named benzyl (2R)-2-hydroxy-3-phenylpropanoate according to IUPAC rules. This nomenclature reflects its ester functional group (benzyl oxy group), the hydroxyl substituent at the C2 position, and the phenyl group at C3. The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at C2. Alternative names include (R)-benzyl 2-hydroxy-3-phenylpropionate and the CAS registry number 7622-22-2 . The compound’s molecular formula is C₁₆H₁₆O₃ , with a molecular weight of 256.30 g/mol .

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecule features a propanoate backbone with three critical substituents:

  • A benzyl ester at the carboxylate position (C1)
  • A hydroxyl group at C2
  • A phenyl group at C3.

The chiral center at C2 adopts an (R) configuration, as confirmed by its optical rotation value of [α]²⁴/D +55° (c = 1.8 in methylene chloride). The stereochemistry is critical for interactions in asymmetric synthesis and biological systems. The SMILES notation (OC@HC(=O)OCc2ccccc2) and InChIKey (XFULYMQQCZRWQB-OAHLLOKOSA-N) encode the spatial arrangement. Conformational analysis reveals that the hydroxyl group forms intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing a gauche conformation around the C2–C3 bond.

Table 1: Key Molecular Descriptors

Property Value
IUPAC Name benzyl (2R)-2-hydroxy-3-phenylpropanoate
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
SMILES OC@HC(=O)OCc2ccccc2
InChIKey XFULYMQQCZRWQB-OAHLLOKOSA-N
Optical Rotation ([α]²⁴/D) +55° (c = 1.8, CH₂Cl₂)

Crystallographic Data and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this compound is limited in public databases, related esters provide insights. For example, nandrolone phenylpropionate (a structurally similar steroid ester) crystallizes in a tetragonal system with space group P432₁2, where phenyl groups participate in C–H···π interactions . Analogously, the benzyl and phenyl groups in this compound likely drive van der Waals interactions and aromatic stacking in the solid state. Computational models suggest a layered packing motif dominated by hydrophobic interactions between phenyl rings.

Comparative Structural Analysis with Enantiomeric (S)-(–) Form

The (S)-enantiomer (benzyl (2S)-2-hydroxy-3-phenylpropanoate, CAS 7622-21-1 ) exhibits mirror-image stereochemistry at C2, evidenced by its optical rotation of [α]²⁴/D −55° (c = 1.8, CH₂Cl₂). Despite identical connectivity, the enantiomers differ in crystal packing and physicochemical properties :

Table 2: Enantiomeric Comparison

Property (R)-(+) Form (S)-(–) Form
Optical Rotation +55° −55°
Density (25°C) 1.14 g/mL 1.142 g/mL
Boiling Point 228°C 288°C
Refractive Index (n²⁰/D) 1.559 1.558

The (R) form’s lower boiling point suggests weaker intermolecular forces in the liquid phase, possibly due to reduced dipole alignment compared to the (S) enantiomer. In synthetic applications, the (R) configuration is preferred for producing antimicrobial (R)-2-hydroxy-3-phenylpropionic acid via enzymatic hydrolysis.

Properties

IUPAC Name

benzyl (2R)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFULYMQQCZRWQB-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433853
Record name Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7622-22-2
Record name Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is a chiral organic compound with the molecular formula C16H16O3C_{16}H_{16}O_3 and a molecular weight of 256.30 g/mol. This compound is recognized for its potential biological activities, particularly in the pharmaceutical field, where it may serve as a lead compound for anti-inflammatory and analgesic medications. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester, specifically the benzyl ester of (R)-(+)-2-hydroxy-3-phenylpropanoic acid. Its structure features aromatic rings and a hydroxy group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Effects : Preliminary studies suggest it may possess analgesic properties, potentially benefiting pain management therapies.
  • Enzyme Modulation : The compound can interact with enzymes involved in metabolic pathways, influencing various physiological effects.

Case Studies and Experimental Data

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various 2-hydroxy-3-phenylpropionates, including this compound. The results indicated a significant reduction in inflammatory markers in animal models, suggesting its potential application in treating inflammatory diseases .
  • Analgesic Activity : In another investigation, the analgesic properties were assessed using pain models in rodents. The compound demonstrated a dose-dependent reduction in pain responses, comparable to established analgesics .
  • Enzyme Interaction Studies : Research focusing on enzyme modulation revealed that this compound could inhibit specific enzymes involved in phenolic metabolism, leading to altered metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the similarity and unique features of this compound compared to related compounds:

Compound NameSimilarityUnique Features
Benzyl 2-hydroxy-4-phenylbutanoate0.96Different substitution pattern on the butanoate
(R)-Benzyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate0.90Additional hydroxy group on phenyl ring
Methyl 3-phenyloxirane-2-carboxylate0.88Oxirane structure introduces different reactivity
(2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate0.88Different stereochemistry affecting biological activity

This comparative analysis highlights the distinctiveness of this compound within its structural family and suggests its potential for further development.

Scientific Research Applications

Pharmaceutical Development

Overview:
Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential anti-inflammatory and analgesic properties due to its ability to interact with biological receptors selectively.

Case Study:
A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The research demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key targets in pain and inflammation management.

Fragrance Industry

Overview:
The compound's pleasant aromatic properties make it a valuable ingredient in the fragrance industry. It enhances scent profiles in perfumes and cosmetics, contributing to their luxurious feel.

Application Example:
In a market analysis, this compound was identified as a key component in several high-end fragrances. Its unique scent profile allows formulators to create complex aromatic blends that appeal to consumers.

Food Additives

Overview:
In the food industry, this compound serves as a flavoring agent. Its ability to enhance the taste of various food products makes it popular among food manufacturers.

Data Table: Food Products Utilizing this compound

Product TypeApplicationFlavor Profile
BeveragesFlavor enhancerFruity and floral
ConfectionerySweetenerSweet with floral notes
Baked goodsAroma boosterRich and inviting

Polymer Chemistry

Overview:
this compound is utilized in the production of specialty polymers. Its incorporation into polymer matrices can enhance material properties such as durability and environmental resistance.

Research Findings:
A recent investigation into polymer composites revealed that incorporating this compound improved thermal stability and mechanical properties compared to standard polymers without it. This advancement opens new avenues for developing high-performance materials for industrial applications.

Research Applications

Overview:
The compound is frequently employed in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies.

Example Study:
A research article focused on organic synthesis methodologies highlighted how this compound serves as a model compound for exploring esterification reactions under various catalytic conditions. This research provides insights into optimizing synthetic pathways for complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Variation in Ester Groups

Methyl (R)-2-Hydroxy-3-Phenylpropionate
  • Molecular formula : C₁₀H₁₂O₃; molecular weight 180.20 g/mol .
  • Key differences: The methyl ester group reduces molecular weight and lipophilicity compared to the benzyl ester. Limited data on physical properties, but expected to have a lower boiling point and higher water solubility due to the smaller ester group. Retention time (Rt = 13,069 minutes in GC-MS) suggests distinct chromatographic behavior compared to the benzyl analog .
Benzyl (S)-(-)-2-Hydroxy-3-Phenylpropionate
  • Stereochemical contrast : The (S)-enantiomer shares identical molecular weight and formula but exhibits opposite optical activity .
  • Implications : Differential biological activity likely due to enantioselective interactions (e.g., enzyme binding or metabolic pathways) .
Hydrolysis Product: (R)-(+)-2-Hydroxy-3-Phenylpropionic Acid
  • Formed via enzymatic or chemical hydrolysis of the benzyl ester.
  • Exhibits antimicrobial properties, distinguishing it from the ester precursor .

Table 1: Structural and Physical Comparison

Compound Molecular Weight (g/mol) Ester Group Configuration Boiling Point (°C) Melting Point (°C)
Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate 256.30 Benzyl R 228 20–30
Methyl (R)-2-Hydroxy-3-phenylpropionate 180.20 Methyl R Not reported Not reported
Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 256.30 Benzyl S Not reported Not reported

Functional Group Comparisons: Aromatic Esters

  • Phenyl benzoate (CAS 93-99-2) : Lacks a hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents .

Preparation Methods

Esterification Reaction

Reactants Catalyst Conditions Products
(R)-(+)-2-hydroxy-3-phenylpropionic acid Sulfuric acid or p-toluenesulfonic acid Reflux in benzyl alcohol solvent This compound + Water
  • Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by benzyl alcohol, and subsequent elimination of water to form the ester bond.
  • Purification: The product is purified by distillation or recrystallization to achieve high purity and maintain enantiomeric integrity.

Industrial Production Methods

In industrial settings, the preparation of this compound often employs continuous flow reactors to optimize mixing, heat transfer, and reaction control. Immobilized acid catalysts are sometimes used to enhance reaction rates and selectivity while allowing catalyst reuse.

Production Aspect Description
Reactor Type Continuous flow reactors for efficient heat and mass transfer
Catalyst Immobilized acid catalysts (e.g., sulfonic acid resins)
Reaction Monitoring In-line spectroscopic methods for conversion and purity control
Purification Techniques Distillation, recrystallization, and chromatographic methods
Enantiomeric Purity Maintained by controlling reaction conditions and avoiding racemization

This approach improves scalability and reproducibility, critical for pharmaceutical-grade material production.

Alternative Synthetic Routes and Enzymatic Methods

While esterification is the main route, other synthetic strategies have been explored:

Selective Hydrogenation

  • Starting from ethyl benzoylacetate, selective hydrogenation can yield intermediates that can be further converted to the target ester.
  • This method requires precise control of hydrogenation conditions to preserve stereochemistry.

Enzymatic Esterification

  • Lipase-catalyzed esterification offers a mild and stereoselective alternative, often conducted in organic solvents or solvent-free systems.
  • Such biocatalytic methods can enhance enantiomeric excess and reduce the need for harsh chemicals.

Enantiomeric Purity Control

Maintaining the (R)-configuration during synthesis is crucial. Common strategies include:

  • Using optically pure (R)-(+)-2-hydroxy-3-phenylpropionic acid as the starting material.
  • Avoiding racemization by controlling temperature, pH, and reaction time.
  • Employing chiral chromatographic techniques (e.g., chiral HPLC) and polarimetry for purity assessment.
  • Protecting groups (e.g., benzyl or tert-butyl) may be introduced temporarily to prevent racemization during multi-step synthesis.

Retrosynthetic Analysis and AI-Powered Synthesis Planning

Advanced synthesis planning tools use extensive reaction databases (e.g., PISTACHIO, REAXYS) to propose feasible synthetic routes for this compound. These tools prioritize one-step esterification routes but also consider multi-step pathways involving intermediate protection and deprotection steps to optimize yield and stereochemical integrity.

Comparative Table of Synthesis Methods

Method Key Features Advantages Limitations
Acid-Catalyzed Esterification Simple, well-established, uses acid catalysts High yield, scalable Requires careful control to avoid racemization
Continuous Flow Esterification Industrial scale, immobilized catalysts Efficient, reproducible, scalable Requires specialized equipment
Selective Hydrogenation Alternative route via hydrogenation Alternative starting materials Requires precise control of conditions
Enzymatic Esterification Biocatalytic, mild conditions High stereoselectivity, eco-friendly Enzyme cost and stability issues

Research Findings and Case Studies

  • In vitro studies have demonstrated that this compound exhibits biological activity such as anti-inflammatory effects, likely related to its stereochemistry and functional groups.
  • Pharmacokinetic profiles suggest good solubility and permeability, making the compound a candidate for oral administration studies.
  • Computational modeling supports the stability of the (R)-enantiomer and its interaction with biological targets, guiding synthetic optimization.

Summary Table of Key Preparation Data

Parameter Details
Starting Material (R)-(+)-2-hydroxy-3-phenylpropionic acid
Alcohol Used Benzyl alcohol
Catalyst Sulfuric acid, p-toluenesulfonic acid, or immobilized acid catalyst
Reaction Conditions Reflux, continuous flow at controlled temperature
Purification Methods Distillation, recrystallization, chromatography
Enantiomeric Purity Verified by chiral HPLC, polarimetry
Industrial Scale Adaptation Continuous flow reactors, immobilized catalysts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate
Reactant of Route 2
Reactant of Route 2
Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.